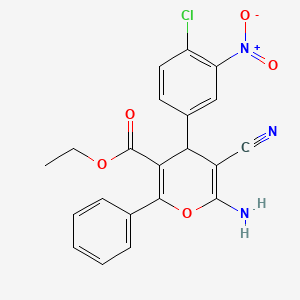![molecular formula C16H13ClN2O2S2 B11559577 (5Z)-3-{[(4-chlorophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11559577.png)
(5Z)-3-{[(4-chlorophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYL}-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a chlorophenyl group and a methylfuran group, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYL}-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the chlorophenyl and methylfuran groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification processes like recrystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
(5Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYL}-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazolidinone ring or the aromatic substituents.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, (5Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYL}-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is investigated for its potential as an antimicrobial or anticancer agent. Its structural features allow it to interact with biological targets in unique ways, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of infections and cancer. Its ability to inhibit specific enzymes or pathways is of significant interest.
Industry
Industrially, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a range of applications.
作用机制
The mechanism of action of (5Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYL}-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interfere with cellular pathways by modulating signal transduction or gene expression.
相似化合物的比较
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl Chitosan: A biocompatible hydrogel with applications in drug delivery and wound healing.
Uniqueness
What sets (5Z)-3-{[(4-CHLOROPHENYL)AMINO]METHYL}-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its combination of a thiazolidinone core with chlorophenyl and methylfuran substituents. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C16H13ClN2O2S2 |
|---|---|
分子量 |
364.9 g/mol |
IUPAC 名称 |
(5Z)-3-[(4-chloroanilino)methyl]-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-10-2-7-13(21-10)8-14-15(20)19(16(22)23-14)9-18-12-5-3-11(17)4-6-12/h2-8,18H,9H2,1H3/b14-8- |
InChI 键 |
GZERZVIQZDVFNZ-ZSOIEALJSA-N |
手性 SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)Cl |
规范 SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-dimethylphenoxy)-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11559500.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(2,3-dihydro-1,4-benzodioxine-6-carbohydrazide)](/img/structure/B11559504.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11559508.png)
![4,4'-methanediylbis{2-chloro-N-[(E)-(4-chlorophenyl)methylidene]aniline}](/img/structure/B11559515.png)
![2-Ethoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11559522.png)
![2-(4-chlorophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11559534.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11559537.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11559557.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11559561.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11559568.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11559573.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11559575.png)
![N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11559588.png)
